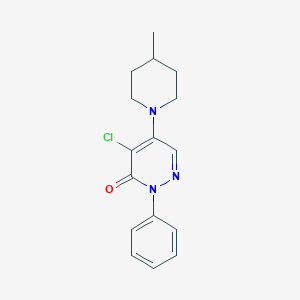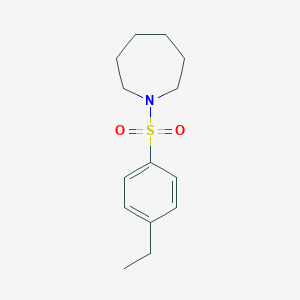
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide, also known as DESM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DESM is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide can reduce the production of reactive oxygen species (ROS) and inhibit the activity of COX-2. In vivo studies have shown that 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide can reduce the severity of seizures and anxiety-like behavior in animal models. Additionally, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in lab experiments is its high purity and yield. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been synthesized using a reliable method that yields a product with high purity. Additionally, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have low toxicity and can be administered at relatively high doses without adverse effects. One limitation of using 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in lab experiments is its limited solubility in water. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide is relatively insoluble in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide research. One area of interest is the potential use of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress and excitotoxicity. Another area of interest is the potential use of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide as an anti-inflammatory agent. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and can modulate the activity of the Nrf2 pathway, which is involved in the regulation of oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with diethylamine and 2,5-diethoxyaniline. The resulting product is then purified through recrystallization. This method has been reported to yield 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in high purity and yield.
Applications De Recherche Scientifique
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of research. In neuroscience, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress and excitotoxicity. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has also been studied for its potential as an anticonvulsant and anxiolytic agent. In addition, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H25NO4S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO4S/c1-6-16(7-2)21(17,18)15-11-13(19-8-3)12(5)10-14(15)20-9-4/h10-11H,6-9H2,1-5H3 |
Clé InChI |
IFZNJVUNTUYNEI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)









![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)
